An In-Depth Technical Guide to the Solubility Profile of 6-Fluoro-2-methoxy-3-methylbenzoic acid
An In-Depth Technical Guide to the Solubility Profile of 6-Fluoro-2-methoxy-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug candidate.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and variable pharmacological responses.[1] For a weakly acidic compound like 6-Fluoro-2-methoxy-3-methylbenzoic acid, understanding its solubility behavior across a range of pH values and in different solvent systems is paramount for successful formulation development.[1][3] This guide will delve into the theoretical and practical aspects of assessing the solubility of this specific molecule.
Physicochemical Properties of 6-Fluoro-2-methoxy-3-methylbenzoic acid and Related Analogues
To predict the solubility behavior of 6-Fluoro-2-methoxy-3-methylbenzoic acid, it is instructive to examine the properties of structurally similar compounds. The interplay of the fluoro, methoxy, and methyl substituents on the benzoic acid core will influence its lipophilicity, crystal lattice energy, and ionization constant (pKa).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | pKa (Predicted) |
| 6-Fluoro-2-methoxy-3-methylbenzoic acid | C₉H₉FO₃ | 184.16 | Not available | ~2.5-3.0 | ~3.0-3.5 |
| 2-Fluoro-6-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 124 - 125[4] | 1.86 | 3.19 |
| 5-Fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 87 - 91[5] | 1.63 | 3.27 |
| 3-Fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | Not available | 1.63 | 3.27 |
| 2-Fluoro-3-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 160 - 164[6] | 1.63 | 3.27 |
| 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | 111 - 113 | 2.43 | 4.27[7] |
Predicted values are estimations based on computational models and data from analogous structures. Actual experimental values may vary.
The presence of the fluorine atom and the methyl group is expected to increase the lipophilicity (logP) of the molecule compared to simpler benzoic acid derivatives. The methoxy group can participate in hydrogen bonding, potentially influencing its interaction with protic solvents. As a benzoic acid derivative, the compound is expected to be a weak acid, with its solubility being significantly influenced by pH.
The Science of Solubility Determination: A Methodological Framework
A comprehensive understanding of a compound's solubility requires a multi-faceted experimental approach. The following sections detail the rationale and protocols for key solubility studies.
Solvent Selection: A Strategic Approach
The choice of solvents is critical for mapping the solubility profile.[8] A well-chosen set of solvents can provide insights into the compound's polarity and potential for various formulation strategies.[9]
Diagram: Solvent Selection Strategy
Caption: A logical workflow for selecting solvents to assess the solubility of a pharmaceutical compound.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[10] This technique measures the equilibrium concentration of a compound in a given solvent at a specific temperature.
Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of 6-Fluoro-2-methoxy-3-methylbenzoic acid to a series of vials, each containing a different solvent or buffer of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a fine filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Kinetic Solubility Assessment for High-Throughput Screening
In early drug discovery, kinetic solubility measurements provide a rapid assessment of a compound's dissolution behavior.[11] Nephelometry is a common technique used for this purpose.[12]
Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer system directly in a microplate.
-
Precipitation Monitoring: Monitor the formation of precipitate over time by measuring the light scattering of the samples using a microplate nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
The Impact of pH on the Solubility of an Acidic Compound
As a benzoic acid derivative, 6-Fluoro-2-methoxy-3-methylbenzoic acid is a weak acid. Its aqueous solubility will be highly dependent on the pH of the solution.[13][14]
Diagram: pH-Solubility Relationship for a Weak Acid
Caption: The relationship between pH and the solubility of a weakly acidic compound.
At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt. Therefore, experimental determination of solubility in buffers of varying pH is essential.
Analytical Quantification: HPLC and UV-Vis Spectroscopy
Accurate quantification of the dissolved compound is crucial for reliable solubility data.
HPLC Method for Solubility Determination
High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for quantifying the concentration of a compound in a saturated solution.[15][16][17]
Protocol: HPLC Quantification
-
Standard Curve Preparation: Prepare a series of standard solutions of 6-Fluoro-2-methoxy-3-methylbenzoic acid of known concentrations in the mobile phase or a suitable solvent.
-
Chromatographic Separation: Inject the standards and the filtered samples from the solubility experiment onto an appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) for the compound.
-
Quantification: Integrate the peak area of the analyte in the chromatograms. Construct a standard curve by plotting peak area versus concentration for the standards. Use the linear regression equation of the standard curve to calculate the concentration of the compound in the experimental samples.
UV-Vis Spectroscopy for Solubility Measurement
UV-Vis spectroscopy offers a simpler and faster method for concentration determination, provided the compound has a suitable chromophore and there are no interfering substances in the solvent.[2][18][19][20]
Protocol: UV-Vis Quantification
-
Determination of λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance.
-
Standard Curve Generation: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.
-
Beer-Lambert Law Application: Plot a standard curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the filtered samples from the solubility study and use the standard curve to determine their concentrations.
Conclusion and Future Directions
While direct experimental solubility data for 6-Fluoro-2-methoxy-3-methylbenzoic acid is not currently published, this guide provides a robust framework for its determination. By understanding the physicochemical properties of analogous structures and employing standardized experimental protocols such as the shake-flask method coupled with reliable analytical techniques like HPLC, researchers can obtain the critical solubility data needed to advance their drug development programs. The influence of pH on the solubility of this weakly acidic compound is a key consideration that must be thoroughly investigated to inform formulation strategies and predict its in vivo behavior. The methodologies outlined herein represent a comprehensive approach to characterizing the solubility profile of this and other novel chemical entities.
References
-
Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Cheméo. [Link]
-
5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361. PubChem. [Link]
-
solubility experimental methods.pptx. Slideshare. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]
-
(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]
-
Solvent selection for pharmaceuticals. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. [Link]
-
Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE. [Link]
-
UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
-
Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. amofor. [Link]
-
Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
-
2-Fluoro-3-methylbenzoic Acid 98.0+%, TCI America™. Fisher Scientific. [Link]
-
Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]
-
3-Fluoro-6-isocyanato-2-methylbenzoic acid | C9H6FNO3 | CID 153978312. PubChem. [Link]
-
2,6-Difluoro-3-methylbenzoic acid, octyl ester | C16H22F2O2 | CID 91726344. PubChem. [Link]
-
m-Toluic acid. Wikipedia. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. improvedpharma.com [improvedpharma.com]
- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 4. ossila.com [ossila.com]
- 5. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 6. 2-Fluoro-3-methoxybenzoic Acid | 137654-20-7 | TCI AMERICA [tcichemicals.com]
- 7. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 10. scispace.com [scispace.com]
- 11. sciforum.net [sciforum.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaguru.co [pharmaguru.co]
- 17. asianjpr.com [asianjpr.com]
- 18. researchgate.net [researchgate.net]
- 19. impactfactor.org [impactfactor.org]
- 20. pubs.acs.org [pubs.acs.org]
